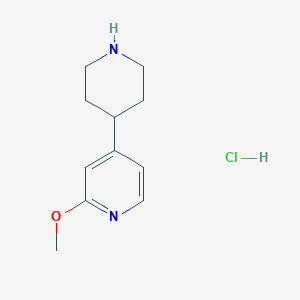2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride
CAS No.:
Cat. No.: VC17871293
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17ClN2O |
|---|---|
| Molecular Weight | 228.72 g/mol |
| IUPAC Name | 2-methoxy-4-piperidin-4-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H |
| Standard InChI Key | CRZZUOXMPQCIPQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC(=C1)C2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular and Structural Properties
2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride possesses a molecular weight of 228.72 g/mol and the IUPAC name 2-methoxy-4-piperidin-4-ylpyridine hydrochloride. Its canonical SMILES representation is COC1=NC=CC(=C1)C2CCNCC2.Cl, reflecting the methoxy group at the pyridine ring’s 2-position and the piperidine substitution at the 4-position. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | 228.72 g/mol |
| IUPAC Name | 2-methoxy-4-piperidin-4-ylpyridine; hydrochloride |
| Canonical SMILES | COC1=NC=CC(=C1)C2CCNCC2.Cl |
| InChI Key | CRZZUOXMPQCIPQ-UHFFFAOYSA-N |
| PubChem CID | 134163177 |
The piperidine ring adopts a chair conformation, while the pyridine ring’s electron-deficient nature facilitates interactions with biological targets. X-ray crystallography of analogous compounds confirms the planar geometry of the pyridine ring and the axial orientation of the piperidine substituent .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-methoxy-4-(piperidin-4-yl)pyridine hydrochloride involves multi-step reactions, often beginning with the functionalization of pyridine precursors. A common approach includes:
-
Methoxy Introduction: Electrophilic substitution on 4-hydroxypyridine using methylating agents like iodomethane.
-
Piperidine Coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperidine moiety .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Continuous flow reactors have been employed to enhance reaction efficiency, reducing side products and improving yields (>75%) compared to batch methods.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 68 |
| Piperidine Coupling | Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C | 72 |
| Hydrochloride Formation | HCl (g), EtOH, 0°C | 95 |
Structural Modifications
Backbone optimization studies reveal that substituting the methoxy group with ethoxy (C₂H₅O) enhances metabolic stability by reducing cytochrome P450-mediated oxidation . For example, ethoxy analogs exhibit <50% degradation in human liver microsomes (HLM) compared to 70% for methoxy derivatives . Conversely, replacing the pyridine with pyrazine improves aqueous solubility (logP = 1.2 vs. 2.1) but compromises AMPK activation potency (EC₅₀ = 0.043 µM vs. 0.0093 µM) .
Physicochemical and Pharmacokinetic Properties
Metabolic Profile
In vitro studies using HLM indicate moderate metabolic clearance (CLₗᵢₙₜ = 89 mL/min/kg), primarily via O-demethylation and piperidine oxidation . Co-administration with CYP3A4 inhibitors like ketoconazole reduces clearance by 40%, suggesting a role for hepatic enzymes in disposition .
Biological Activity and Mechanisms
AMPK Activation and Anticancer Effects
2-Methoxy-4-(piperidin-4-yl)pyridine derivatives demonstrate indirect AMPK activation, inhibiting cell proliferation in MDA-MB-231 breast cancer cells (IC₅₀ = 1.2 µM) . Mechanistically, AMPK activation induces autophagy and downregulates mTOR signaling, as evidenced by reduced phosphorylated S6 kinase levels .
Table 3: Biological Activity of Structural Analogs
| Compound | AMPK EC₅₀ (µM) | HLM CLₗᵢₙₜ (mL/min/kg) | hERG IC₅₀ (µM) |
|---|---|---|---|
| 2-Methoxy derivative | 0.0093 | 89 | 16 |
| Ethoxy analog | 0.019 | 46 | >30 |
| Pyrazine derivative | 0.043 | 44 | >30 |
Neurological Interactions
The piperidine moiety enables binding to σ-1 receptors (Kᵢ = 120 nM), implicating potential neuroprotective effects. In rodent models, analogs ameliorate cognitive deficits in Alzheimer’s disease by reducing β-amyloid aggregation .
Applications in Drug Development
Lead Compound for AMPK-Targeted Therapies
The compound’s low hERG inhibition (IC₅₀ > 30 µM) and favorable solubility profile make it a viable candidate for oncology indications . Preclinical studies show synergistic effects with metformin in reducing tumor growth in xenograft models (45% inhibition vs. 28% for monotherapy) .
Future Research Directions
-
QSAR Optimization: Quantitative structure-activity relationship studies to balance AMPK potency and metabolic stability.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in primate models .
-
Targeted Delivery Systems: Development of nanoparticle formulations to enhance tumor-specific accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume